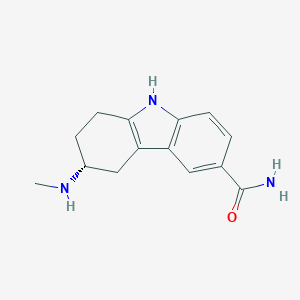
Frovatriptan
Vue d'ensemble
Description
Le frovatriptan est un médicament triptan développé par Vernalis pour le traitement des migraines, en particulier celles associées aux menstruations . C'est un agoniste des récepteurs de la sérotonine qui provoque une vasoconstriction des artères et des veines qui irriguent la tête . Le this compound est structurellement distinct, mais pharmacologiquement apparenté, aux autres agonistes sélectifs des récepteurs de la sérotonine .
Mécanisme D'action
Frovatriptan, also known as Frova, is a second-generation triptan drug developed for the treatment of migraine headaches . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.
Target of Action
This compound is a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist . These receptors are primarily found on cranial blood vessels and certain areas of the brain. By acting on these receptors, this compound plays a crucial role in the management of migraine attacks .
Mode of Action
This compound interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, by binding to them with high affinity . This binding results in the constriction of dilated intracranial extracerebral and intracranial arteries, which is believed to be a key factor in the pathogenesis of migraines .
Biochemical Pathways
It is believed that the drug’s agonistic action on the 5-ht 1b and 5-ht 1d receptors leads to the inhibition of excessive dilation of the arteries that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .
Pharmacokinetics
This compound has a unique pharmacokinetic profile among triptans, characterized by a long terminal elimination half-life of approximately 26 hours . It is primarily metabolized in the liver via the CYP1A2 enzyme . The oral bioavailability of this compound is reported to be between 22% to 30% . The time to peak concentration is typically 2 to 3 hours, with approximately 60% to 70% of the maximum plasma concentration achieved within 1 hour of dosing .
Result of Action
The primary molecular effect of this compound’s action is the vasoconstriction of the dilated intracranial extracerebral and intracranial arteries . On a cellular level, this results in the reduction of blood flow to certain areas of the brain, which is believed to alleviate the symptoms of migraines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, gender differences have been observed in pharmacokinetic studies, with exposure parameters consistently higher in females than in males . Additionally, the drug’s long half-life makes it particularly well-suited to patients with prolonged migraines and those who suffer from migraine recurrence .
: DrugBank Online : Medicine.com : Wikipedia : DrugBank Online : Pharmacokinetic Study of this compound Succinate Tablet : A review of pharmacology, pharmacokinetics and clinical potential in the treatment of menstrual migraine
Applications De Recherche Scientifique
Frovatriptan is primarily used in the medical field for the acute treatment of migraine attacks with or without aura in adults . It is also used for the short-term prevention of menstrual migraine . In scientific research, this compound is studied for its efficacy and safety in treating migraines, as well as its pharmacokinetic interactions with other drugs . Additionally, this compound is used in computational studies to evaluate its molecular stability, reactivity, and drug potential .
Analyse Biochimique
Biochemical Properties
Frovatriptan plays a significant role in biochemical reactions by acting as an agonist for the 5-HT1B and 5-HT1D receptors . These receptors are involved in the regulation of vascular tone and neurotransmitter release. This compound binds with high affinity to these receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This interaction helps alleviate migraine symptoms by reducing the dilation of blood vessels and inflammation around the brain .
Cellular Effects
This compound influences various cellular processes, particularly in neurons and vascular cells. By binding to the 5-HT1B and 5-HT1D receptors, this compound inhibits the release of neurotransmitters such as calcitonin gene-related peptide (CGRP), which is involved in migraine pathophysiology . This inhibition reduces neurogenic inflammation and vasodilation, thereby alleviating migraine pain . Additionally, this compound’s action on these receptors modulates cell signaling pathways, impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through high-affinity binding to the 5-HT1B and 5-HT1D receptors . This binding inhibits the excessive dilation of intracranial arteries and reduces the release of pro-inflammatory neuropeptides . This compound’s selective agonism at these receptors also leads to the inhibition of trigeminal nerve activation, which is a key factor in migraine pathogenesis . The compound’s molecular interactions result in the modulation of pain pathways and reduction of migraine symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained efficacy over time . Its long half-life of approximately 26 hours allows for prolonged therapeutic effects . Studies have demonstrated that this compound maintains its stability and potency in both in vitro and in vivo conditions . Long-term exposure to this compound has not shown significant degradation, and its effects on cellular function remain consistent over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound may cause vasoconstriction and other cardiovascular effects . Studies have shown that this compound’s efficacy in reducing migraine symptoms is dose-dependent, with optimal effects observed at moderate doses . Toxicity and adverse effects are more likely to occur at higher doses, highlighting the importance of appropriate dosing .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 1A2 (CYP1A2) enzyme . The metabolism of this compound results in several metabolites, including hydroxylated this compound and N-acetyl desmethyl this compound . These metabolites are further processed and excreted via the urine and feces . The involvement of CYP1A2 in this compound metabolism indicates potential interactions with other drugs metabolized by the same enzyme .
Transport and Distribution
This compound is rapidly absorbed from the duodenum but has low oral bioavailability . It is distributed within the body with a volume of distribution of 4.2 L/kg in males and 3 L/kg in females . This compound binds to serum proteins at a low rate (approximately 15%) and reversibly binds to blood cells at equilibrium (approximately 60%) . This distribution pattern ensures that this compound reaches its target sites effectively while maintaining a prolonged duration of action .
Subcellular Localization
This compound’s subcellular localization is primarily within the intracranial arteries and trigeminal nerves . Its selective binding to 5-HT1B and 5-HT1D receptors in these regions allows for targeted therapeutic effects . This compound’s localization within these specific compartments is crucial for its efficacy in reducing migraine symptoms . The compound’s ability to inhibit neurogenic inflammation and vasodilation at the subcellular level contributes to its overall therapeutic profile .
Méthodes De Préparation
La préparation du frovatriptan implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend la réaction du chlorhydrate de 4-cyanophénylhydrazine et de la 4-benzyloxy-cyclohexanone dans l'acide acétique pour produire du 3-benzyloxy-6-cyano-1,2,3,4-tétrahydrocarbazole . Ce produit est ensuite hydrolysé avec de l'hydroxyde de sodium pour donner du 3-hydroxy-6-cyano-1,2,3,4-tétrahydrocarbazole, qui est ensuite traité avec du chlorure de tosyle en présence de pyridine pour produire le tétrahydrocarbazole tosylé correspondant . Le groupe tosyloxy est éliminé par traitement avec de la méthylamine dans un tube scellé à 100°C pour produire du 3-méthylamino-6-cyano-1,2,3,4-tétrahydrocarbazole .
Analyse Des Réactions Chimiques
Le frovatriptan subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent l'hydroxyde de sodium pour l'hydrolyse, le chlorure de tosyle pour la tosylation et la méthylamine pour l'élimination du groupe tosyloxy . Les principaux produits formés à partir de ces réactions comprennent le 3-hydroxy-6-cyano-1,2,3,4-tétrahydrocarbazole et le 3-méthylamino-6-cyano-1,2,3,4-tétrahydrocarbazole .
Applications de recherche scientifique
Le this compound est principalement utilisé dans le domaine médical pour le traitement aigu des crises de migraine avec ou sans aura chez les adultes . Il est également utilisé pour la prévention à court terme des migraines menstruelles . En recherche scientifique, le this compound est étudié pour son efficacité et sa sécurité dans le traitement des migraines, ainsi que pour ses interactions pharmacocinétiques avec d'autres médicaments . De plus, le this compound est utilisé dans les études computationnelles pour évaluer sa stabilité moléculaire, sa réactivité et son potentiel médicamenteux .
Mécanisme d'action
Le this compound exerce ses effets en agissant comme un agoniste des récepteurs 5-HT1B et 5-HT1D de la sérotonine . Cette action entraîne l'inhibition de la vasodilatation des artères intracrâniennes et extracrâniennes, ainsi que de possibles effets anti-inflammatoires et analgésiques . Le this compound est considéré comme agissant sur les artères extracrâniennes et intracrâniennes et comme inhibant la dilatation excessive de ces vaisseaux lors de la migraine . Des recherches ont montré que la migraine peut être causée par le gonflement des vaisseaux sanguins autour du cerveau, et le this compound soulage la douleur associée à la migraine en rétrécissant ces vaisseaux sanguins .
Comparaison Avec Des Composés Similaires
Le frovatriptan est comparé à d'autres médicaments triptans tels que le sumatriptan, le rizatriptan, le zolmitriptan et l'almotriptan . Bien que tous ces triptans soient efficaces dans le traitement des migraines, le this compound a une demi-vie d'élimination terminale plus longue dans le sang (environ 26 heures) par rapport aux autres triptans . Cette demi-vie plus longue se traduit par un effet thérapeutique plus soutenu et des taux de récurrence des symptômes de la migraine plus faibles . De plus, le this compound est généralement mieux toléré que les autres triptans, avec moins d'événements indésirables liés aux médicaments .
Propriétés
IUPAC Name |
(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023080 | |
| Record name | Frovatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.23e-01 g/L | |
| Record name | Frovatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. | |
| Record name | Frovatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FROVATRIPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
158747-02-5 | |
| Record name | Frovatriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158747-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frovatriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Frovatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FROVATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FROVATRIPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Frovatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Frovatriptan is a selective agonist of the serotonin (5-HT) receptors 5-HT1B and 5-HT1D. [, , , ] These receptors are found on blood vessels in the brain and are involved in the transmission of pain signals. By activating these receptors, this compound causes constriction of these blood vessels, which is thought to be its main mechanism of action in relieving migraine headaches. [, , , , ] This constriction effect is particularly pronounced in cerebral vessels compared to coronary arteries, making it potentially favorable for patients with coronary artery disease risk. [, ]
ANone: While the provided research doesn’t delve into specific structural modifications of this compound, it highlights that its high affinity for 5-HT1B receptors contributes to its long duration of action and efficacy in migraine treatment. [, , , ] Further research exploring structural analogs and their pharmacological profiles would be needed to understand the full impact of structural changes.
ANone: this compound is metabolized by multiple pathways, a unique characteristic among triptans, which contributes to its long half-life in plasma (26 hours). [, ] This long half-life translates into a longer duration of action, potentially leading to sustained pain relief and reduced headache recurrence. [, , ] Specific formulation strategies are not discussed in detail within the provided papers.
ANone: this compound demonstrates a long terminal elimination half-life of approximately 26 hours, independent of age, gender, and renal function. [, ] This characteristic is attributed to its low lipophilicity, low oral bioavailability (24-30%), and partial metabolism by cytochrome P450 CYP1A2. [, ] The long half-life likely contributes to its sustained efficacy in reducing migraine symptoms, particularly in terms of lower headache recurrence compared to other triptans. [, , , , , ] Approximately 50% of the drug is excreted renally. []
ANone: Preclinical studies have demonstrated that this compound effectively constricts isolated basilar arteries, mimicking its proposed mechanism of action in migraine relief. [] This effect was also observed in rat carotid arteries. [] While it can constrict coronary arteries in vitro, a bell-shaped response curve suggests potential relaxation at higher concentrations. [, ] In vivo studies in dogs showed minimal impact on cardiac function and coronary hemodynamics, even in a myocardial infarction model. []
- Several double-blind, placebo-controlled trials demonstrated this compound's efficacy in treating migraine headaches. [, , , , , , , ] These trials showed significant improvements in headache response rates, pain-free rates, and reduced headache recurrence compared to placebo. [, , , , , , , ]
- Studies comparing this compound to other triptans (zolmitriptan, rizatriptan, almotriptan) showed similar efficacy in terms of pain relief, but with a notably lower recurrence rate, supporting its sustained effect. [, , , ]
- Open-label, post-marketing studies further supported this compound's efficacy and tolerability in routine clinical settings. [, ] These studies highlighted its rapid onset of action, long duration of effect, and good tolerability profile. [, ]
- This compound proved beneficial in managing menstrual migraine, both in acute treatment and short-term prevention. [, , , , , ] A 6-day regimen during the perimenstrual period effectively reduced the incidence and severity of menstrual migraine attacks. [, , ]
- Studies also explored its use in patients with hypertension, showing efficacy but with potentially lower response rates compared to normotensive individuals. [, ]
ANone: Several analytical techniques have been explored for the analysis of this compound:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): This method allows for the separation and quantification of this compound in formulations. [, ]
- Spectrophotometry: This technique uses light absorption characteristics of this compound to determine its concentration in samples. [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying this compound in biological samples like rabbit plasma. []
- Ultra performance liquid chromatography (UPLC): This technique provides rapid and efficient separation for dissolution studies of this compound tablets. [, ]
ANone: One study used a validated RP-UPLC method to determine the dissolution rate of this compound tablets. [] The average dissolution rate was found to be 93%, suggesting efficient drug release from the tablet formulation. [] While the study doesn’t directly correlate dissolution rate with bioavailability, it highlights the importance of efficient drug release for therapeutic efficacy.
ANone: The research papers highlight validation parameters such as linearity, accuracy, precision, recovery, and robustness for methods like RP-HPLC and spectrophotometry. [, , ] These validation steps ensure the reliability and reproducibility of analytical data, contributing to the overall quality of the research.
ANone: Several studies directly compared this compound to other triptans (zolmitriptan, rizatriptan, almotriptan). [, , , ] While all demonstrated efficacy in treating migraine attacks, this compound consistently showed a lower headache recurrence rate, potentially due to its longer half-life. [, , , ] This suggests a potential advantage in terms of sustained pain relief and reduced need for rescue medication. [, , , ] Information on cost comparisons and overall impact requires further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate](/img/structure/B193082.png)

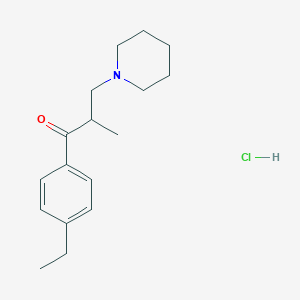

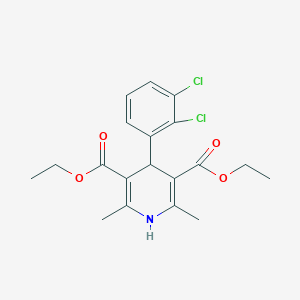
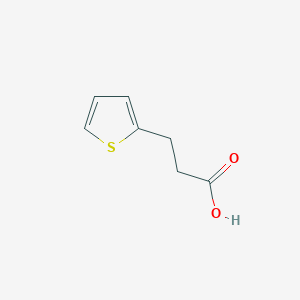
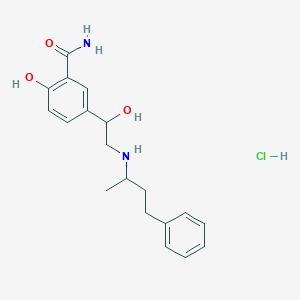
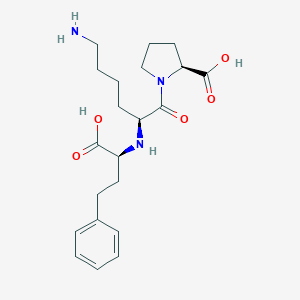

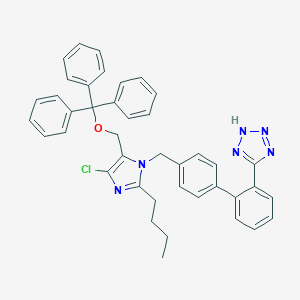
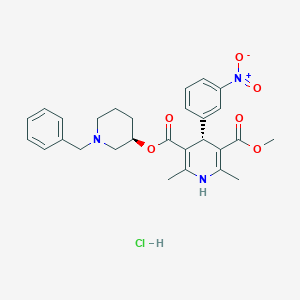
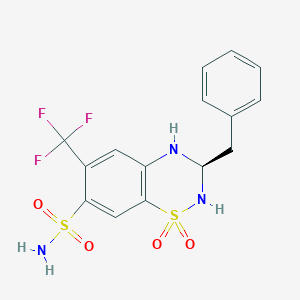
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
